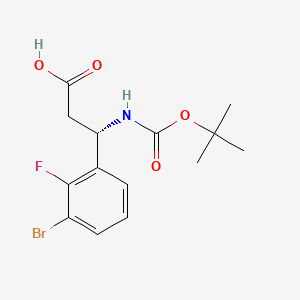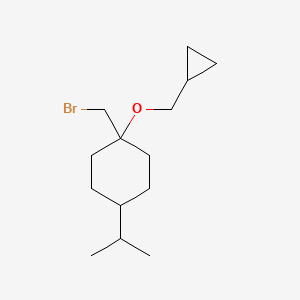
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane is an organic compound that features a bromomethyl group, a cyclopropylmethoxy group, and an isopropyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Attachment of the Cyclopropylmethoxy Group: This can be achieved through a Williamson ether synthesis, where cyclopropylmethanol reacts with a suitable halide.
Bromomethylation: The final step involves the bromomethylation of the cyclohexane ring, which can be done using bromine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane can undergo various chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Elimination Reactions: The bromomethyl group can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield ethers, amines, or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for potential pharmaceutical applications.
Medicine: It could be explored as a lead compound for the development of new drugs.
Industry: The compound might be used in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study through techniques such as molecular docking and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(methoxy)-4-isopropylcyclohexane: Similar structure but with a methoxy group instead of cyclopropylmethoxy.
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-methylcyclohexane: Similar structure but with a methyl group instead of isopropyl.
Uniqueness
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane is unique due to the combination of its functional groups, which can impart specific chemical and physical properties. This uniqueness can make it valuable for certain applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C14H25BrO |
|---|---|
Molekulargewicht |
289.25 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(cyclopropylmethoxy)-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-11(2)13-5-7-14(10-15,8-6-13)16-9-12-3-4-12/h11-13H,3-10H2,1-2H3 |
InChI-Schlüssel |
DLKZPRGSWLRTLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)(CBr)OCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13478770.png)
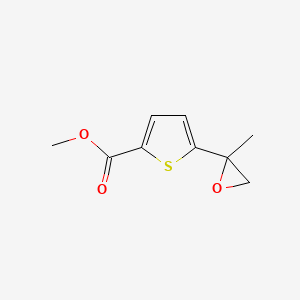
![rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13478780.png)
![5-[(3-Amino-1-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478796.png)

![3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13478804.png)
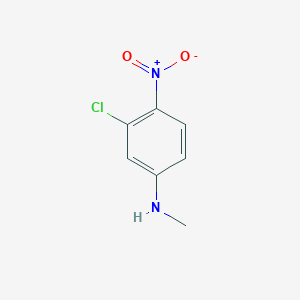
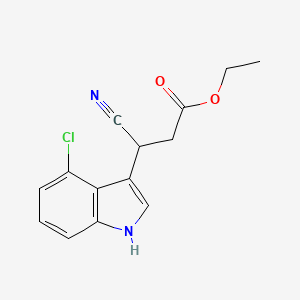

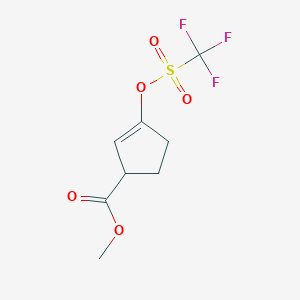
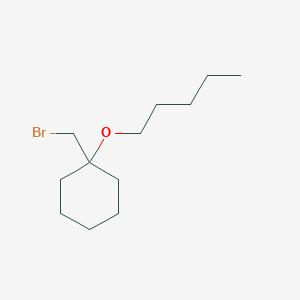
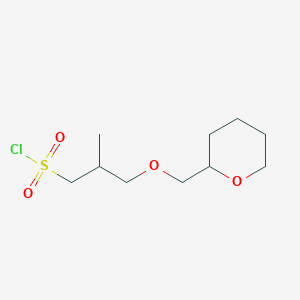
![3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13478828.png)
